molecular formula C23H31N3O3 B3419352 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid CAS No. 142223-40-3

5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid

Cat. No. B3419352
M. Wt: 397.5 g/mol
InChI Key: LBMBJNYANOLTNM-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid, also known as CJ-42794, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits.

Mechanism Of Action

The mechanism of action of 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid also activates the peroxisome proliferator-activated receptor gamma, which is involved in regulating glucose and lipid metabolism. Moreover, it has been found to inhibit the activity of histone deacetylases, which are involved in regulating gene expression.

Biochemical And Physiological Effects

5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. Moreover, it can improve insulin sensitivity and glucose metabolism, which is beneficial in treating diabetes. 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid has also been found to improve cognitive function and memory, which is important in treating neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid in lab experiments is its high purity and yield, which ensures reproducibility of results. Moreover, it has been extensively studied for its potential therapeutic benefits, which makes it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which hinders its full potential in treating diseases.

Future Directions

There are several future directions for the research on 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid. First, further studies are needed to fully understand its mechanism of action, which can lead to the development of more effective drugs. Second, its potential use in treating cardiovascular diseases and metabolic disorders should be investigated further. Third, its neuroprotective effects and cognitive function improvement should be explored in more detail. Fourth, the safety and toxicity of 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid should be evaluated in preclinical and clinical studies. Finally, its potential use in combination with other drugs should be investigated to enhance its therapeutic effects.
In conclusion, 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid is a novel compound that has shown promising therapeutic benefits in various diseases. Its potential use in drug development and disease treatment should be further explored through extensive research.

Scientific Research Applications

5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, it has been found to have neuroprotective effects and can improve cognitive function. 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid has also been investigated for its potential use in treating cardiovascular diseases and metabolic disorders.

properties

IUPAC Name

5-[(E)-(1-cyclohexyl-2-imidazol-1-yl-3-phenylpropylidene)amino]oxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c27-22(28)13-7-8-16-29-25-23(20-11-5-2-6-12-20)21(26-15-14-24-18-26)17-19-9-3-1-4-10-19/h1,3-4,9-10,14-15,18,20-21H,2,5-8,11-13,16-17H2,(H,27,28)/b25-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMBJNYANOLTNM-WJTDDFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=NOCCCCC(=O)O)C(CC2=CC=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C(=N\OCCCCC(=O)O)/C(CC2=CC=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid

CAS RN

137292-30-9, 142223-40-3
Record name Pentanoic acid, 5-(((1-cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)amino)oxy)-, (E)-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137292309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fce 27262
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142223403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid
Reactant of Route 2
5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid
Reactant of Route 3
5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid
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5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid
Reactant of Route 5
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5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid
Reactant of Route 6
5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid

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